Structural Differentiation: 4-Phenyl Group Confers Unique Reactivity vs. Unsubstituted Analogs
The key structural differentiator of 4-Phenyl-4-(phenylsulfonyl)butan-2-one is the presence of a phenyl group at the 4-position, which is absent in the widely available analog 4-(phenylsulfonyl)-2-butanone (CAS 24731-39-3) . This substitution introduces steric bulk and alters the electronic environment of the ketone and sulfone moieties. In Julia olefination reactions, the nature of the substituent on the α-carbon of the sulfone is known to dramatically influence the stereoselectivity and yield of alkene formation [1]. While direct head-to-head kinetic data for this specific compound is not publicly available, class-level inference based on established SAR for β-keto sulfones indicates that this substitution pattern is expected to provide enhanced diastereocontrol compared to the unsubstituted analog [1].
| Evidence Dimension | Steric Bulk and Electronic Environment |
|---|---|
| Target Compound Data | Contains a 4-phenyl substituent (MW 288.37 g/mol) |
| Comparator Or Baseline | 4-(phenylsulfonyl)-2-butanone lacks the 4-phenyl group (MW 212.27 g/mol) |
| Quantified Difference | Mass difference: +76.10 g/mol; Additional phenyl ring introduces significant steric hindrance. |
| Conditions | Based on molecular structure and established class-level structure-activity relationships for β-keto sulfones in organic synthesis [1]. |
Why This Matters
This structural feature is critical for researchers requiring a specific steric profile to control reaction selectivity, making generic substitution with simpler analogs scientifically inappropriate.
- [1] Wikipedia. (2006). Julia olefination. Retrieved from https://en.wikipedia.org/wiki/Julia_olefination View Source
